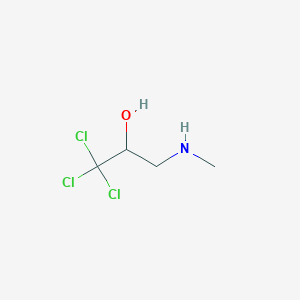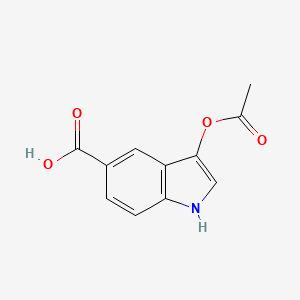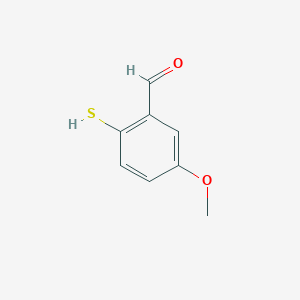
2-Mercapto-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercapto-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H8O2S It is characterized by the presence of a methoxy group (-OCH3) and a mercapto group (-SH) attached to a benzaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-5-methoxybenzaldehyde typically involves the introduction of the mercapto and methoxy groups onto the benzaldehyde ring. One common method is the thiolation of 5-methoxybenzaldehyde using thiourea in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Mercapto-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-Mercapto-5-methoxybenzenesulfonic acid.
Reduction: Formation of 2-Mercapto-5-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Mercapto-5-methoxybenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Mercapto-5-methoxybenzaldehyde is largely dependent on its functional groups:
Mercapto Group: The -SH group can form covalent bonds with metal ions or active sites of enzymes, leading to inhibition or modification of enzyme activity.
Methoxy Group: The -OCH3 group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Aldehyde Group: The -CHO group can undergo nucleophilic addition reactions, forming adducts with various biological molecules.
Comparison with Similar Compounds
- 2-Mercapto-5-methoxybenzoic acid
- 2-Mercapto-5-methoxybenzimidazole
- 2-Mercapto-5-methoxybenzyl alcohol
Comparison:
- 2-Mercapto-5-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.
- 2-Mercapto-5-methoxybenzimidazole: Contains an imidazole ring, making it more rigid and potentially more selective in biological interactions.
- 2-Mercapto-5-methoxybenzyl alcohol: The alcohol group makes it less reactive compared to the aldehyde group, with different applications in synthesis and research.
Properties
Molecular Formula |
C8H8O2S |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
5-methoxy-2-sulfanylbenzaldehyde |
InChI |
InChI=1S/C8H8O2S/c1-10-7-2-3-8(11)6(4-7)5-9/h2-5,11H,1H3 |
InChI Key |
UIWFSURGKKLYOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)S)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13167815.png)

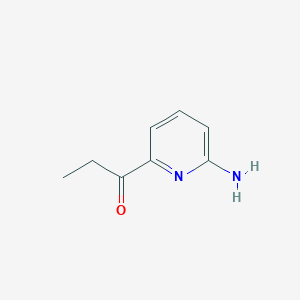
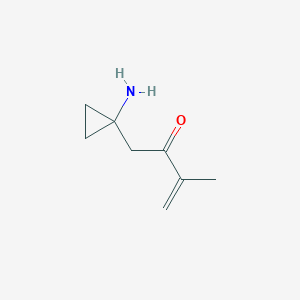

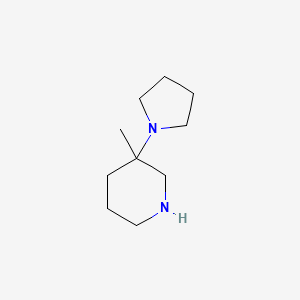
![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B13167863.png)
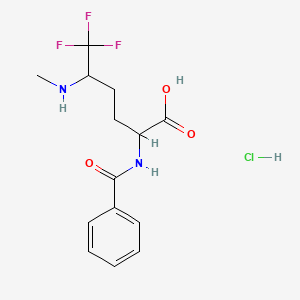
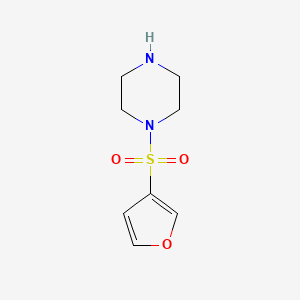
![1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran](/img/structure/B13167879.png)
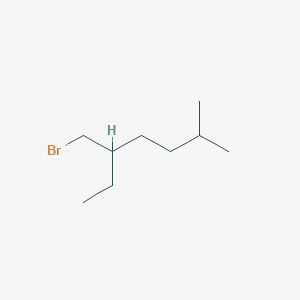
![5-[(E)-2-Bromoethenyl]-2-methoxyphenol](/img/structure/B13167894.png)
